molecular formula C24H26N2O2S B2584905 1-[(naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea CAS No. 1797258-95-7

1-[(naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea

Cat. No.: B2584905
CAS No.: 1797258-95-7
M. Wt: 406.54
InChI Key: MTBLJKUMXWXMHZ-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea is a complex organic compound that features a naphthalene ring, a phenylsulfanyl group, and an oxan-4-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the naphthalene derivative and introduce the phenylsulfanyl group through a substitution reaction. The oxan-4-yl moiety is then added via a cyclization reaction. The final step involves the formation of the urea linkage through a condensation reaction with an appropriate isocyanate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(Naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could introduce various functional groups.

Scientific Research Applications

1-[(Naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-[(naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[(naphthalen-1-yl)methyl]-3-{[4-(phenylsulfanyl)oxan-4-yl]methyl}urea include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(naphthalen-1-ylmethyl)-3-[(4-phenylsulfanyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S/c27-23(25-17-20-9-6-8-19-7-4-5-12-22(19)20)26-18-24(13-15-28-16-14-24)29-21-10-2-1-3-11-21/h1-12H,13-18H2,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBLJKUMXWXMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NCC2=CC=CC3=CC=CC=C32)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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